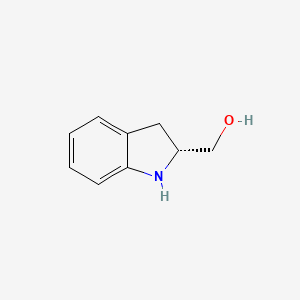

(2R)-2,3-dihydro-1H-indol-2-ylmethanol

Description

Significance of Indoline (B122111) and Dihydroindole Derivatives in Heterocyclic Chemistry

The indoline, or 2,3-dihydroindole, framework is a privileged heterocyclic motif frequently encountered in the structures of natural products and synthetic pharmaceuticals. This prevalence is a testament to the scaffold's ability to present functional groups in a well-defined three-dimensional arrangement, facilitating specific interactions with biological targets. Indoline derivatives are integral components of numerous alkaloids and have been identified as core structures in a wide array of medicinally important compounds.

The versatility of the indoline ring system allows for extensive functionalization at various positions, enabling chemists to modulate the electronic and steric properties of the molecule to achieve desired biological activities. The development of synthetic methodologies to access these compounds has been a significant focus of research, leading to a rich and diverse chemistry surrounding this heterocyclic system. semanticscholar.org

Importance of Stereochemistry in Chiral 2-Substituted Indolines, with Focus on the (2R) Configuration

The introduction of a substituent at the 2-position of the indoline ring creates a chiral center, leading to the existence of enantiomers. It is a well-established principle in medicinal chemistry that the stereochemistry of a chiral molecule can have a profound impact on its biological activity. Different enantiomers of a drug can exhibit vastly different pharmacological profiles, with one enantiomer providing the therapeutic benefit while the other may be inactive or even detrimental.

Consequently, the ability to synthesize 2-substituted indolines in an enantiomerically pure form is of paramount importance. The (2R) configuration, in particular, is a key stereochemical feature in various biologically active molecules and chiral catalysts. The development of asymmetric catalytic methods to selectively produce the (2R) or (2S) enantiomer has been a significant area of research, with strategies including kinetic resolution and the use of chiral catalysts and auxiliaries. nih.gov The precise control of stereochemistry at the C2 position is a critical challenge and a major driver of innovation in the synthesis of these valuable compounds.

Overview of Current Academic Research Trajectories for (2R)-2,3-dihydro-1H-indol-2-ylmethanol and Related Analogs

This compound, a chiral amino alcohol, represents a fundamental building block in the field of asymmetric synthesis. Its structure incorporates both a stereogenic center and versatile functional groups—a secondary amine and a primary alcohol—making it a valuable precursor for the synthesis of more complex chiral molecules, ligands, and organocatalysts.

Current research trajectories involving this compound and its analogs primarily focus on their application in asymmetric catalysis. These molecules can serve as chiral ligands for metal catalysts or act as chiral auxiliaries to direct the stereochemical outcome of a reaction.

As Chiral Ligands and Catalysts: (2R)-indolin-2-ylmethanol and its derivatives are explored as ligands in a variety of metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that influences the approach of reactants and leads to the preferential formation of one enantiomer of the product. Research in this area investigates the impact of modifying the indoline core (e.g., N-substitution) on the catalyst's activity and selectivity. For example, the development of copper-catalyzed hydroamination reactions has provided efficient routes to enantioenriched 2,3-disubstituted indolines, where the choice of a chiral ligand is crucial for achieving high diastereo- and enantioselectivities. nih.govmit.edu

As Chiral Auxiliaries: A chiral auxiliary is a temporary stereogenic unit that is incorporated into a prochiral substrate to control the stereochemistry of subsequent reactions. After the desired transformation, the auxiliary is removed. The indoline framework of this compound can be temporarily attached to a molecule to guide transformations such as alkylations or aldol (B89426) reactions with high diastereoselectivity. williams.edu

As Platform Molecules in Organocatalysis: A significant area of research involves the use of 2-indolylmethanols as versatile platform molecules in organocatalytic asymmetric reactions. oaepublish.com Under the influence of a chiral Brønsted acid, these compounds can generate electrophilic intermediates, such as vinyliminium ions. oaepublish.comresearchgate.netresearchgate.net These intermediates then participate in a range of enantioselective transformations, including cycloadditions and substitutions, to construct complex, chiral indole-containing scaffolds. oaepublish.comresearchgate.net While much of this work has focused on diaryl-substituted 2-indolylmethanols, the development of reactions for simpler analogs is an active area of investigation. oaepublish.com

The following tables summarize representative findings in the synthesis and application of chiral indoline derivatives, illustrating the yields and stereoselectivities that are achievable in modern organic synthesis.

| Entry | Aldehyde | Diastereomeric Ratio (cis:trans) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Benzaldehyde | >20:1 | 92 | 90 |

| 2 | 4-Methoxybenzaldehyde | >20:1 | 95 | 93 |

| 3 | 4-Bromobenzaldehyde | >20:1 | 85 | 92 |

| 4 | 2-Naphthaldehyde | >20:1 | 93 | 94 |

| 5 | 2-Thiophenecarboxaldehyde | >20:1 | 87 | 96 |

| 6 | 3-Pyridinecarboxaldehyde | >20:1 | 75 | 95 |

| Data derived from studies on the CuH-catalyzed synthesis of cis-2,3-disubstituted indolines, showcasing the high levels of stereocontrol achievable with appropriate chiral ligands and conditions. nih.govmit.edu |

| Reaction Type | Catalyst System | Product Type | Yield (%) | Enantiomeric Excess (ee, %) |

| Asymmetric Dearomatization | Chiral Phosphoric Acid | Chiral Indolenine | 95 | 94 |

| Kinetic Resolution | n-BuLi / (-)-Sparteine | (R)-2-Arylindoline | - | 90:10 (er) |

| Organocatalytic Cycloaddition | Chiral Brønsted Acid | Indole-fused heterocycle | up to 95 | up to 98 |

| Intramolecular Michael Addition | Cinchona Alkaloid Derivative | cis-2,3-Disubstituted Indoline | High | up to 99 |

| This table presents a selection of different asymmetric reactions for synthesizing chiral indoline and indole (B1671886) derivatives, highlighting the diversity of catalytic systems and the excellent stereoselectivities often obtained. semanticscholar.orgnih.govresearchgate.netnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

[(2R)-2,3-dihydro-1H-indol-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h1-4,8,10-11H,5-6H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPOFAKYHPAXNP-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC2=CC=CC=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Asymmetric Synthetic Methodologies for 2r 2,3 Dihydro 1h Indol 2 Ylmethanol and Chiral Indoline Frameworks

Organocatalytic Strategies for Enantioenriched Indoline (B122111) Construction

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral indolines, offering an alternative to metal-based catalysts. These methods often utilize small organic molecules to catalyze enantioselective transformations under mild reaction conditions.

Intramolecular Aza-Michael Addition Reactions

The intramolecular aza-Michael addition is a key organocatalytic strategy for the construction of the indoline core. rsc.org This reaction involves the cyclization of a nitrogen nucleophile onto an α,β-unsaturated carbonyl moiety within the same molecule.

Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base functionality, have proven highly effective in promoting the intramolecular aza-Michael addition for indoline synthesis. nih.gov These catalysts, such as those derived from cinchona alkaloids or amino acids, can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding interactions, leading to high stereocontrol. nih.govbeilstein-journals.org For instance, thiourea-based bifunctional catalysts have been successfully employed in the synthesis of 2-substituted indolines from α,β-unsaturated carboxylic acid derivatives, achieving moderate to good yields (53–99%) and enantioselectivities (74–93% ee). beilstein-journals.orgnih.gov The noncovalent nature of the catalyst-substrate interaction allows for a flexible catalytic mechanism applicable to a wide range of substrates. nih.govacs.org

A study by Miyaji et al. demonstrated the use of bifunctional amino(thio)urea catalysts in the asymmetric synthesis of 2-substituted indolines. The reaction proceeds via an intramolecular aza-Michael addition, where the catalyst activates the substrate through hydrogen bonding. nih.gov

Catalyst: Bifunctional amino(thio)urea

Reaction: Intramolecular aza-Michael addition

Activation: Hydrogen bonding nih.gov

| Substrate | Catalyst | Yield (%) | ee (%) |

| α,β-Unsaturated Carboxylic Acid Derivative | Bifunctional Thiourea (B124793) Organocatalyst 78 | 53-99 | 74-93 |

This table showcases the efficiency of bifunctional thiourea organocatalysts in the intramolecular aza-Michael addition for the synthesis of 2-substituted indolines, with data sourced from a recent review on the topic. nih.gov

The organocatalytic intramolecular Michael addition can also be tuned to selectively produce either cis- or trans-2,3-disubstituted indolines, which are important structural motifs in many natural products and pharmaceuticals. rsc.org The stereochemical outcome of the cyclization is highly dependent on the structure of the substrate and the choice of the organocatalyst.

For example, the use of a primary amine derived from a cinchona alkaloid as a catalyst for the intramolecular cyclization of (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-ones afforded the corresponding cis-2,3-disubstituted indoline derivatives with high yields, moderate diastereoselectivities (up to 2.7:1 dr), and excellent enantioselectivities (up to 99% ee). rsc.org In contrast, the same catalytic system applied to (E)-3-(2-(2-oxopropylamino)aryl)-1-alkylprop-2-en-1-ones yielded trans-2,3-disubstituted indolines in high yields and with good to excellent diastereo- and enantioselectivities (up to 20:1 dr and 99% ee). rsc.orgrsc.org

| Substrate | Product Stereochemistry | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-ones | cis | up to 2.7:1 | up to 99% |

| (E)-3-(2-(2-oxopropylamino)aryl)-1-alkylprop-2-en-1-ones | trans | up to 20:1 | up to 99% |

This interactive table summarizes the diastereoselective synthesis of 2,3-disubstituted indolines via organocatalytic intramolecular Michael addition, highlighting the control over stereochemistry based on the substrate. rsc.orgrsc.org

Asymmetric Addition of Indole-Derived Electrophiles and Nucleophiles

Beyond intramolecular reactions, the asymmetric addition of external indole-derived nucleophiles to electrophiles, or vice versa, provides another versatile route to chiral indoline frameworks. nih.gov For instance, 3-vinyl indoles can act as nucleophiles in reactions with imines, catalyzed by chiral phosphoric acids, to produce chiral 3-substituted indoles with high yields and enantioselectivities. bohrium.comacs.org This approach allows for the construction of indolines with diverse substitution patterns at the 3-position.

Transition-Metal-Catalyzed Asymmetric Hydrogenation of Indole (B1671886) Precursors

Asymmetric hydrogenation of indole derivatives is a highly atom-economical and straightforward method for the synthesis of chiral indolines. acs.org This approach typically involves the use of a chiral transition-metal complex to catalyze the addition of hydrogen across the double bond of the indole ring.

Palladium-Catalyzed Asymmetric Hydrogenation of In Situ Generated Indoles

A significant advancement in this area is the palladium-catalyzed asymmetric hydrogenation of indoles that are generated in situ. dicp.ac.cnrsc.org This one-pot process often involves the intramolecular condensation of a suitable precursor to form an indole, which is then immediately hydrogenated without isolation. dicp.ac.cnrsc.org This strategy is efficient as it avoids the need to handle potentially unstable indole intermediates and reduces the number of synthetic steps.

For example, a highly efficient and enantioselective synthesis of optically active indolines has been developed through a one-pot process involving intramolecular condensation, N-Boc deprotection, and palladium-catalyzed asymmetric hydrogenation. dicp.ac.cnrsc.org This method has been used to convert tert-butyl (2-(2-oxo-3-phenylpropyl)phenyl) carbamates into the corresponding chiral 2-substituted indolines with excellent yields and up to 96% ee. dicp.ac.cn A strong Brønsted acid plays a crucial role in both the formation of the indole intermediate and the subsequent asymmetric hydrogenation step. dicp.ac.cnrsc.org The use of a Pd(OCOCF3)2/(R)-H8-BINAP catalyst system in the presence of a Brønsted acid as an activator has been shown to be effective for the hydrogenation of unprotected indoles, providing a direct route to enantioenriched 2-substituted and 2,3-disubstituted indolines. acs.org

| Catalyst System | Activator | Substrate | Product | Enantiomeric Excess (ee) |

| Pd(OCOCF3)2/(R)-H8-BINAP | Brønsted acid | Unprotected Indoles | Chiral Indolines | up to 96% |

| Chiral Pd catalyst | - | 2-substituted 3-(toluenesulfonamidoalkyl)indoles | Chiral Indolines | up to 97% |

| [Rh(nbd)2]SbF6 and PhTRAP | Base (e.g., Cs2CO3) | 2-substituted N-acetylindoles | Chiral Indolines | up to 95% |

| [Rh(nbd)2]SbF6 and PhTRAP | Base (e.g., Cs2CO3) | 3-substituted N-tosylindoles | Chiral Indolines | up to 98% |

This interactive table presents a summary of various transition-metal-catalyzed asymmetric hydrogenation methods for the synthesis of chiral indolines, detailing the catalyst systems, substrates, and achieved enantioselectivities. acs.orgnih.govresearchgate.net

Iridium-Catalyzed Hydrogenation for Spirocyclic Indoline Scaffolds

Iridium-catalyzed asymmetric hydrogenation represents a powerful and fascinating transformation for producing enantioenriched amines from imines. This methodology has been successfully extended to the synthesis of optically active spirocyclic indoline scaffolds through the enantioselective reduction of corresponding indole-derived imines. Researchers have reported the synthesis of numerous spirocyclic indoline moieties in excellent yields (up to 98%) and with outstanding enantioselectivities (up to 98% ee). A key advantage of this method is the low catalyst loading required and its tolerance of various functional groups, including halogens, which enhances its utility in medicinal chemistry and the pharmaceutical industry.

The enantioselective hydrogenation of a wide array of N-, O-, and S-containing aromatic benzoheterocycles has been achieved using specific iridium complexes. For instance, an Ir/SpinPHOX complex has proven effective, affording chiral benzoheterocycles with excellent enantioselectivities, often exceeding 99% ee, and achieving turnover numbers as high as 500. rsc.org Similarly, chiral N,P ligands in iridium catalysts facilitate the asymmetric hydrogenation of N-protected indoles to yield chiral indolines with high enantiomeric excesses (up to 99% ee), even at elevated temperatures required for less reactive substrates. nih.gov Another approach combines reusable Brønsted acids with enantiomerically pure [Ir(P–OP)]+ complexes. rsc.org The acid activates the indole ring by breaking its aromaticity, which allows the iridium catalyst to perform the hydrogenation with high enantioselectivity, yielding indolines with up to 91% ee. rsc.org

Dynamic Kinetic Resolution (DKR) in Asymmetric Hydrogenation of Racemic Indoles

Dynamic kinetic resolution (DKR) is an elegant strategy that overcomes the 50% theoretical yield limit of traditional kinetic resolutions by converting both enantiomers of a racemic starting material into a single enantiopure product. This requires a stereoselective reaction to occur in tandem with a rapid racemization of the substrate.

Recently, an innovative palladium-catalyzed asymmetric hydrogenation of racemic α-alkyl or aryl-substituted indole-2-acetates using an acid-assisted DKR process has been reported. nih.govsemanticscholar.org This method provides access to a range of structurally novel chiral indolines that feature exocyclic stereocenters with excellent yields, diastereoselectivities (often >20:1 dr), and enantioselectivities (up to 99% ee). nih.gov The asymmetric hydrogenation of N-unprotected indoles has traditionally been a challenging method for accessing biologically significant chiral indolines, often limited to substrates that produce endocyclic chiral centers. nih.govsemanticscholar.org

The success of this DKR process hinges on the rapid interconversion of the substrate's enantiomers. semanticscholar.org Mechanistic studies indicate that this is facilitated by an acid-promoted isomerization between the aromatic indole and a nonaromatic exocyclic enamine intermediate. semanticscholar.org The trifluoroacetic acid used in the reaction promotes a reversible indole protonation, leading to a rapid racemization of the indolium intermediate, which is then followed by an irreversible, highly enantioselective reduction catalyzed by the palladium complex. This process is scalable and the resulting products can be readily converted into valuable non-natural β-amino acids and amino alcohols. semanticscholar.org

| Substrate (Aryl Group) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Phenyl | 99 | >20:1 | 99 |

| 4-Methylphenyl | 99 | >20:1 | 99 |

| 4-Methoxyphenyl | 99 | >20:1 | 99 |

| 4-Fluorophenyl | 99 | >20:1 | 99 |

| 2-Naphthyl | 99 | >20:1 | 99 |

Catalytic Enantioselective Cyclization Approaches

The synthesis of chiral indoline frameworks via an intramolecular amido-cupration followed by an asymmetric carbonyl addition is a highly specific synthetic strategy. While copper-catalyzed reactions are widely used for the synthesis of N-heterocycles, including the asymmetric dearomative cyclopropanation of indole-diynes, the specific sequence involving amido-cupration for chiral indoline synthesis is not extensively documented in readily available scientific literature. nih.gov Further research is required to explore the viability and application of this particular pathway for the stereocontrolled synthesis of dihydroindoles.

Catalytic enantioselective cyclization provides a direct route to chiral indoline frameworks. One effective strategy involves the asymmetric dearomatization of indole derivatives using electrophiles, catalyzed by a chiral acid. nih.gov For instance, a chiral phosphoric acid can catalyze the reaction of 2,3-disubstituted indoles with electrophilic naphthoquinone monoimines. nih.gov This process can be controlled by post-reaction workup conditions to yield either chiral indolenines or, after reduction, fused indolines in high yields and with excellent enantioselectivities (up to 94% ee). nih.gov

Another powerful approach is the enantioselective Friedel–Crafts alkylation/cyclization tandem reaction. This has been successfully applied to the reaction of the indole carbocyclic ring with isatylidene malononitriles, using a bifunctional tertiary amine-urea catalyst. rsc.org This method constructs complex chiral spirooxindole–pyranoindole products in excellent yields (up to 98%) and with good enantioselectivities (up to 85% ee). rsc.org Similarly, organocatalytic intramolecular Michael additions serve as an effective strategy for the asymmetric synthesis of 2,3-disubstituted indolines, affording products with excellent diastereo- and enantioselectivities (up to 20:1 dr and 99% ee). semanticscholar.orgrsc.org

Chemoenzymatic and Biocatalytic Routes to Chiral Dihydroindoles

Chemoenzymatic and biocatalytic methods offer significant advantages for asymmetric synthesis, including high selectivity under mild reaction conditions. nih.gov These approaches are increasingly applied to the synthesis of complex heterocyclic compounds.

A notable advancement in this area is the development of an enzymatic platform for the construction of chiral indolines via abiological intramolecular C(sp³)–H amination. researchgate.net Through directed evolution, a variant of the cytochrome P450 enzyme, P411-INS-5151, was engineered to catalyze the intramolecular C–H amination of aryl azide (B81097) substrates. researchgate.net This biocatalyst facilitates the insertion of an aryl nitrene into a C(sp³)–H bond, effectively forming the chiral indoline ring with good efficiency and selectivity. This enzymatic transformation can be integrated into cascades with other biocatalysts to build molecular complexity, demonstrating the power of new-to-nature biocatalysis in chemical synthesis. researchgate.net

Kinetic Resolution Techniques for Stereoselective Dihydroindole Synthesis

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. In the context of indoline synthesis, non-enzymatic methods have proven highly effective. One prominent example is the kinetic resolution of N-tert-butoxycarbonyl (Boc) protected 2-arylindolines. nih.govwhiterose.ac.uk

This method employs deprotonation with a chiral base system, typically n-butyllithium (n-BuLi) complexed with the chiral ligand sparteine, followed by quenching with an electrophile. nih.govwhiterose.ac.uk The chiral base selectively deprotonates one enantiomer of the indoline at a faster rate, allowing for the separation of the unreacted, enantioenriched starting material and the newly formed 2,2-disubstituted product, both with high enantiomeric ratios. nih.govwhiterose.ac.uk This technique achieves a good selectivity factor (s ≈ 20) and is synthetically valuable because either enantiomer of the 2,2-disubstituted product can be accessed using the same enantiomer of the chiral ligand; one is obtained directly from the kinetic resolution, and the other is formed by subsequent lithiation and trapping of the recovered, enantioenriched starting material. whiterose.ac.uk The N-Boc protecting group can then be removed with acid to furnish the highly enantioenriched secondary amine. nih.govwhiterose.ac.uk

| Aryl Group | Electrophile | Recovered Indoline (ee, %) | 2,2-Disubstituted Product (ee, %) | Selectivity Factor (s) |

|---|---|---|---|---|

| Phenyl | MeOCOCl | 90 | 76 | 18 |

| 4-Fluorophenyl | MeOCOCl | 92 | 76 | 21 |

| 4-Bromophenyl | MeOCOCl | 89 | 74 | 16 |

| Phenyl | MeI | 90 | 72 | 17 |

| Phenyl | Allyl-Br | 89 | 73 | 16 |

Chiral Base-Mediated Deprotonation and Electrophilic Trapping

Asymmetric deprotonation using a chiral base, followed by quenching with an electrophile, is a potent strategy for the enantioselective synthesis of 2-substituted indolines. acs.org This method relies on the ability of a chiral ligand, complexed with an organolithium reagent, to selectively remove one of two enantiotopic protons at the C2 position of an N-protected indoline. The resulting configurationally stable organolithium intermediate can then react with an electrophile, preserving the newly established stereochemistry. acs.orgnih.gov

A prominent example of this approach is the asymmetric lithiation of N-(tert-butoxycarbonyl)indoline (N-Boc-indoline). acs.org The reaction typically employs sec-butyllithium (B1581126) (s-BuLi) as the base in combination with the chiral diamine (-)-sparteine. This chiral base complex selectively deprotonates the pro-(S) proton at the C2 position, generating a non-racemic (S)-2-lithio-N-Boc-indoline intermediate. This intermediate is configurationally stable at low temperatures (e.g., -78 °C) and can be trapped by various electrophiles to yield the corresponding (S)-2-substituted N-Boc-indolines with high enantiomeric ratios. acs.orgnih.gov

The choice of electrophile is broad, allowing for the introduction of diverse functionalities at the C2 position. For instance, reaction with molecular oxygen (O2) followed by a reductive workup can introduce a hydroxyl group, providing a direct route to the chiral alcohol framework. Other electrophiles such as carbon dioxide (CO2), aldehydes, alkyl halides, and silyl (B83357) or stannyl (B1234572) chlorides can also be employed to synthesize a wide array of chiral indoline derivatives. acs.org The efficiency and enantioselectivity of the process are influenced by factors such as the solvent, temperature, and the specific structure of the indoline substrate. acs.org

Detailed research findings on the asymmetric lithiation-substitution of N-Boc-indoline are presented below.

| Electrophile | Product | Yield (%) | Enantiomeric Ratio (S:R) |

|---|---|---|---|

| O2; then Na2SO3 | (S)-N-Boc-2-hydroxyindoline | 59 | 96:4 |

| CO2; then CH2N2 | (S)-N-Boc-indoline-2-methylcarboxylate | 72 | 96:4 |

| Me3SiCl | (S)-N-Boc-2-(trimethylsilyl)indoline | 81 | 98:2 |

| MeI | (S)-N-Boc-2-methylindoline | 80 | 96:4 |

| CH2=CHCH2Br | (S)-N-Boc-2-allylindoline | 82 | 95:5 |

This table summarizes the results from the asymmetric deprotonation of N-Boc-indoline with s-BuLi/(-)-sparteine followed by electrophilic trapping. Data sourced from The Journal of Organic Chemistry. acs.org

Chemoenzymatic Kinetic Resolution

Chemoenzymatic kinetic resolution is a highly effective and environmentally benign method for obtaining enantiomerically pure compounds. rhhz.net This technique utilizes the stereoselectivity of enzymes, typically lipases or esterases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. polimi.itnih.gov For the synthesis of (2R)-2,3-dihydro-1H-indol-2-ylmethanol, a racemic mixture of the corresponding alcohol or its ester derivative can be resolved.

The most common approach involves the lipase-catalyzed transesterification (or acylation) of a racemic alcohol. nih.gov In a typical procedure, the racemic 2-indolinemethanol is treated with an acyl donor, such as vinyl acetate (B1210297) or isopropenyl acetate, in the presence of a lipase. The enzyme will selectively acylate one enantiomer (e.g., the S-enantiomer) to form the corresponding ester, while the other enantiomer (the R-enantiomer) remains largely as the unreacted alcohol. nih.gov The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess (ee) for both the remaining alcohol and the newly formed ester. The two compounds can then be separated by standard chromatographic techniques.

Alternatively, the kinetic resolution can be performed via the hydrolysis of a racemic ester derivative. In this case, the enzyme selectively hydrolyzes one enantiomer of the ester back to the alcohol, leaving the other ester enantiomer untouched. polimi.it The success of the resolution depends on the choice of enzyme, acyl donor, solvent, and temperature. nih.govmdpi.com Lipases from Candida antarctica (CAL-B, often immobilized as Novozym 435) and Pseudomonas cepacia (Lipase PS) are frequently used and have shown high efficiency and enantioselectivity in resolving a wide range of chiral alcohols. polimi.itnih.govresearchgate.net

| Enzyme | Substrate | Reaction Type | Conversion (%) | Product | Product ee (%) |

|---|---|---|---|---|---|

| Amano Lipase PS-C II | (±)-3,4-dimethoxy-α-phenylbenzeneethanol | Acylation | ~50 | (R)-Alcohol | 99.6 |

| Amano Lipase PS-C II | (±)-3,4-dimethoxy-α-phenylbenzeneethanol Acetate | Hydrolysis | - | (S)-Alcohol | 99.7 |

| Lipase PS | (±)-1-(p-tolyl)ethanol | Acylation | 57 | (S)-Acetate | ~72 (er 86:14) |

| Novozym 435 (CAL-B) | (±)-1-phenylethanol | Acylation (DKR) | 98 | (R)-phenylethyl propionate | 97.3 |

This table presents representative data for the lipase-catalyzed kinetic resolution of various chiral alcohols, demonstrating the high enantioselectivities achievable with this method. DKR refers to Dynamic Kinetic Resolution. Data sourced from PubMed nih.gov, Molecules polimi.it, and ResearchGate researchgate.net.

Mechanistic Investigations and Stereochemical Elucidation in 2r 2,3 Dihydro 1h Indol 2 Ylmethanol Synthesis

Detailed Reaction Pathway Analysis of Asymmetric Transformations

The synthesis of (2R)-2,3-dihydro-1H-indol-2-ylmethanol is often achieved through the asymmetric reduction of a suitable prochiral precursor, such as indole-2-carboxaldehyde or a 2-acylindole. The detailed reaction pathway for these transformations, particularly in the context of catalytic asymmetric hydrogenation, has been a key area of research.

One of the prominent pathways involves the palladium-catalyzed asymmetric hydrogenation of unprotected indoles. Mechanistic studies, including isotope-labeling experiments and high-resolution mass spectrometry, have revealed that the reaction likely proceeds through a stepwise, outer-sphere, and ionic hydrogenation mechanism. A crucial initial step is the protonation of the C=C bond of the indole (B1671886) ring by a strong Brønsted acid, forming an iminium salt intermediate. This activation is critical for the subsequent hydrogenation.

The catalytically active species is a palladium-hydride complex. The generation of this Pd-H species involves the heterolytic activation of hydrogen gas, a process that is facilitated by the trifluoroacetate (B77799) anion associated with the palladium complex via a six-membered ring transition state. The use of polar solvents, such as trifluoroethanol (TFE), is beneficial as they can stabilize the ionic intermediates formed during the generation of the palladium-hydride.

The following table summarizes the key steps in the proposed reaction pathway for the palladium-catalyzed asymmetric hydrogenation of a 2-substituted indole precursor:

| Step | Description | Key Intermediates/Species |

| 1. Activation | Protonation of the indole C=C bond by a strong Brønsted acid. | Iminium salt |

| 2. Catalyst Activation | Heterolytic activation of H₂ by the palladium complex to form a Pd-H species. | Palladium-hydride complex |

| 3. Hydride Transfer | Transfer of a hydride from the Pd-H complex to the iminium salt intermediate. | Chiral indoline (B122111) product |

| 4. Catalyst Regeneration | Regeneration of the active palladium catalyst. | Palladium(II) complex |

Elucidation of Stereochemical Control Elements in Catalytic Systems

The stereochemical outcome of the synthesis of this compound is dictated by the chiral catalyst system employed. The elucidation of the elements that control the stereochemistry is crucial for achieving high enantioselectivity.

In palladium-catalyzed asymmetric hydrogenation, the chiral ligand bound to the palladium center is the primary source of stereochemical induction. The interaction between the chiral ligand and the substrate at the transition state of the hydride transfer step determines the facial selectivity. High enantioselectivity is often achieved through a combination of steric and electronic interactions.

For instance, a proposed model for high enantioselectivity involves a hydrogen-bonding interaction between the N-H of the iminium salt intermediate and an oxygen atom of the coordinated trifluoroacetate in an eight-membered-ring transition state for the hydride transfer. This interaction helps to lock the conformation of the substrate, allowing the hydride to be delivered to one specific face of the iminium ion. The chiral palladium complex in this scenario acts as a bifunctional catalyst, facilitating both the hydrogenation and the crucial hydrogen-bonding interaction that directs the stereochemistry.

The choice of the chiral ligand is therefore a critical parameter. Ligands with specific steric bulk and electronic properties can create a well-defined chiral pocket around the metal center, effectively discriminating between the two prochiral faces of the substrate.

Rational Design Principles for Chiral Ligands and Organocatalysts

The development of new and more efficient catalysts for the synthesis of this compound relies on the principles of rational design. This involves the thoughtful modification of ligand and organocatalyst structures to enhance their activity and selectivity.

Chiral Ligands for Metal Catalysis: The design of chiral ligands for transition metal-catalyzed reactions often focuses on creating a rigid and well-defined chiral environment. Key design principles include:

C₂-Symmetry: Many successful chiral ligands possess a C₂ axis of symmetry, which can reduce the number of possible diastereomeric transition states and simplify the stereochemical analysis.

Bite Angle: In bidentate ligands, the bite angle (the ligand-metal-ligand angle) can significantly influence the geometry of the metal complex and, consequently, the enantioselectivity.

Steric and Electronic Tuning: The introduction of bulky substituents on the ligand can create steric hindrance that directs the approach of the substrate. The electronic properties of the ligand can also be tuned to modulate the reactivity of the metal center.

The following table provides examples of how ligand design principles can be applied:

| Design Principle | Application in Ligand Design | Expected Outcome |

| Rigid Backbone | Incorporation of cyclic structures or atropisomeric biaryl scaffolds. | Reduced conformational flexibility, leading to a more defined chiral pocket. |

| Tunable Sterics | Introduction of bulky groups (e.g., tert-butyl, phenyl) at specific positions. | Enhanced steric repulsion to favor one transition state over the other. |

| Electronic Modification | Use of electron-donating or electron-withdrawing groups on the ligand. | Alteration of the electronic properties of the metal center to optimize catalytic activity. |

Organocatalysts: For organocatalytic reductions, the design principles for chiral catalysts, such as chiral Brønsted acids or bifunctional catalysts, are also based on creating specific interactions with the substrate. For example, chiral phosphoric acids can act as bifunctional catalysts, with the acidic proton activating the substrate and the basic phosphoryl oxygen directing the stereochemistry through hydrogen bonding.

Transition State Characterization and Energy Profile Mapping for Enantioselective Processes

Computational studies, particularly density functional theory (DFT) calculations, have become invaluable tools for characterizing the transition states and mapping the energy profiles of enantioselective reactions leading to this compound. These studies provide detailed insights into the origin of enantioselectivity.

In the context of palladium-catalyzed asymmetric hydrogenation of indoles, DFT calculations can be used to model the structures of the key transition states, such as the hydride transfer step. By comparing the energies of the diastereomeric transition states leading to the (R) and (S) enantiomers, the preferred reaction pathway can be identified.

These calculations have supported the experimental findings that a strong Brønsted acid activator can significantly lower the energy barrier for both the generation of the palladium-hydride species and the subsequent hydrogenation step. Furthermore, the calculated transition state structures can visualize the crucial non-covalent interactions, such as hydrogen bonding, that are responsible for the high levels of enantioselectivity.

The energy profile of the reaction can be mapped to identify the rate-determining step and to understand how the chiral catalyst influences the energetics of the different pathways. This detailed understanding at a molecular level is instrumental in the optimization of existing catalytic systems and the design of new, more effective catalysts for the synthesis of this compound.

Derivatization and Subsequent Chemical Transformations of 2r 2,3 Dihydro 1h Indol 2 Ylmethanol

Functional Group Interconversions at the Hydroxymethyl Moiety

The primary alcohol of the hydroxymethyl moiety is a key site for functionalization, enabling its conversion into various other functional groups through well-established synthetic protocols. These transformations typically begin with the conversion of the hydroxyl group into a more effective leaving group, such as a sulfonate ester or a halide, which can then be displaced by a wide range of nucleophiles in SN2 reactions.

Common transformations include the conversion of the alcohol to tosylates or mesylates, which are excellent leaving groups. This is often achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) or triethylamine. The resulting sulfonate esters are highly susceptible to nucleophilic substitution. Alternatively, the alcohol can be directly converted to alkyl halides. Reagents such as thionyl chloride (SOCl2) are used for chlorination, while phosphorus tribromide (PBr3) is effective for bromination. These halides can subsequently be displaced by nucleophiles like cyanide or azide (B81097), or used in coupling reactions. Another important reaction is the Williamson ether synthesis, where the alcohol is deprotonated with a strong base like sodium hydride (NaH) to form an alkoxide, which then reacts with an alkyl halide to yield an ether.

| Transformation | Reagents and Conditions | Product Functional Group |

|---|---|---|

| Tosylation | p-Toluenesulfonyl chloride (TsCl), pyridine or Et3N, CH2Cl2 | O-Tosyl (-OTs) |

| Mesylation | Methanesulfonyl chloride (MsCl), pyridine or Et3N, CH2Cl2 | O-Mesyl (-OMs) |

| Chlorination | Thionyl chloride (SOCl2) or Triphenylphosphine (Ph3P) / Carbon tetrachloride (CCl4) | Chloride (-Cl) |

| Bromination | Phosphorus tribromide (PBr3) or Triphenylphosphine (Ph3P) / Carbon tetrabromide (CBr4) | Bromide (-Br) |

| Etherification (Williamson) | 1. Sodium hydride (NaH), THF 2. Alkyl halide (R-X) | Ether (-OR) |

| Azide Formation | 1. Activation (e.g., TsCl) 2. Sodium azide (NaN3), DMF | Azide (-N3) |

Modifications and Functionalization of the Dihydroindole Nitrogen Atom

The secondary amine of the 2,3-dihydroindole core is nucleophilic and can readily participate in a variety of chemical transformations, including acylation, alkylation, and sulfonylation. These modifications are crucial not only for synthesizing derivatives with specific properties but also for installing protecting groups that modulate the reactivity of the aromatic ring during subsequent synthetic steps.

N-acylation is a common transformation, typically achieved by reacting the dihydroindole with acyl chlorides or anhydrides in the presence of a base. This reaction forms a stable amide linkage. Recent methodologies have also employed thioesters as a stable acyl source for the chemoselective N-acylation of indoles, a reaction that proceeds in the presence of a base such as cesium carbonate. d-nb.infonih.gov N-alkylation can be accomplished using alkyl halides, often under basic conditions to deprotonate the nitrogen, thereby increasing its nucleophilicity. Reductive amination with aldehydes or ketones provides another route to N-alkylated products. Furthermore, the nitrogen can be functionalized with a variety of other electrophiles, such as in the formation of N-sulfonyl derivatives (sulfonamides) or through reactions with isocyanates to form ureas. Protecting the nitrogen, for instance as a tert-butyloxycarbonyl (Boc) carbamate, is a common strategy to prevent unwanted side reactions, such as polyalkylation or oxidation. nih.gov

| Transformation | Reagents and Conditions | Product Functional Group |

|---|---|---|

| N-Acylation | Acyl chloride (RCOCl) or Anhydride (B1165640) ((RCO)2O), Base (e.g., Et3N) | Amide (-N-COR) |

| N-Alkylation | Alkyl halide (R-X), Base (e.g., K2CO3, NaH) | Tertiary Amine (-N-R) |

| N-Sulfonylation | Sulfonyl chloride (RSO2Cl), Base (e.g., Pyridine) | Sulfonamide (-N-SO2R) |

| N-Carbamoylation | Isocyanate (R-N=C=O) | Urea (-N-CONH-R) |

| Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc2O), Base (e.g., DMAP) | Boc Carbamate (-N-Boc) |

Regioselective and Stereoselective Functionalization of the Aromatic Nucleus

The aromatic ring of the 2,3-dihydroindole system is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the nitrogen atom. The substitution reactions are directed primarily to the positions ortho and para to the nitrogen, which correspond to the C7 and C5 positions, respectively. The regioselectivity can be influenced by the steric hindrance of the substituent at C2 and the nature of any protecting group on the nitrogen atom.

Friedel-Crafts reactions represent a powerful method for introducing alkyl and acyl groups onto the aromatic ring. wikipedia.org Friedel-Crafts acylation, for example, involves the reaction of the dihydroindole with an acyl chloride or anhydride in the presence of a Lewis acid catalyst like AlCl3. mt.com This reaction typically shows high regioselectivity for the C5 (para) position due to steric factors. mt.com Similarly, halogenation (e.g., with Br2 or NBS) and nitration (e.g., with HNO3/H2SO4) can be controlled to achieve selective substitution at the C5 or C7 positions. It is often necessary to protect the nitrogen atom prior to EAS to prevent side reactions and to control the regiochemical outcome, as the unprotected amine can react with the Lewis acid catalysts used in Friedel-Crafts reactions. nih.gov

| Reaction Type | Reagents and Conditions | Typical Position of Substitution | Product |

|---|---|---|---|

| Friedel-Crafts Acylation | RCOCl, AlCl3 | C5 (para) | 5-Acyl-2,3-dihydroindole |

| Bromination | Br2, Acetic Acid or NBS | C5 (para) | 5-Bromo-2,3-dihydroindole |

| Nitration | HNO3, H2SO4 | C5 (para) | 5-Nitro-2,3-dihydroindole |

| Vilsmeier-Haack Formylation | POCl3, DMF | C5 (para) | 5-Formyl-2,3-dihydroindole |

Synthesis of Complex Polycyclic Structures Incorporating the (2R)-2,3-dihydro-1H-indol-2-ylmethanol Core

The chiral this compound scaffold serves as an excellent starting material for the construction of more complex, fused polycyclic systems. Such syntheses often involve intramolecular reactions where functional groups, strategically introduced at the nitrogen, hydroxymethyl, and/or aromatic positions, react to form new rings.

One common strategy involves the derivatization of both the nitrogen and another position on the molecule, followed by an intramolecular cyclization. For instance, an appropriate acyl or alkyl group attached to the nitrogen can be designed to undergo an intramolecular Friedel-Crafts reaction or a Bischler-Napieralski-type cyclization onto the aromatic ring, leading to the formation of a new six-membered ring. Another powerful approach is intramolecular radical cyclization, which can be used to form highly substituted indolines. rsc.orgresearchgate.net In this method, a radical is generated on a side chain attached to the nitrogen or the aromatic ring, which then attacks another part of the molecule to forge a new carbon-carbon bond and a new ring. nih.govrsc.org Intramolecular nucleophilic aromatic substitution (SNAr) offers another route, where a nucleophile on a side chain displaces a leaving group (like a halogen) on the aromatic ring to form a fused ring system. rsc.org These strategies allow for the diastereoselective and enantioselective synthesis of complex polycyclic alkaloids and related structures.

| Cyclization Strategy | Key Transformation | Resulting Polycyclic System |

|---|---|---|

| Intramolecular Friedel-Crafts Acylation | N-acylation with a group like 3-chloropropionyl chloride, followed by Lewis acid-catalyzed cyclization. | Tricyclic ketone (e.g., Pyrrolo[1,2-a]indol-1-one derivative) |

| Pictet-Spengler Reaction | Derivatization to a C5-aminoethyl group, followed by condensation with an aldehyde. | Fused tetracyclic system (e.g., a β-carboline analogue) |

| Intramolecular Heck Reaction | N-allylation and C5-halogenation, followed by Pd-catalyzed cyclization. | Fused ring system with a new C-C bond |

| Intramolecular Radical Cyclization | Formation of a radical on a side chain attached to the nitrogen, followed by cyclization onto the aromatic ring. nih.govrsc.org | Highly substituted fused dihydroindoles. nih.gov |

| Intramolecular SNAr | N-alkylation with a nucleophilic side chain and functionalization of the aromatic ring with a leaving group. rsc.org | Fused heterocyclic systems like 2,3-dihydro-1H-pyrrolo[1,2-a]indoles. rsc.org |

Role of 2 Indolylmethanols As Versatile Platform Molecules in Asymmetric Synthesis

Conceptual Design of Indole-Based Platform Molecules in Catalysis

The conceptual design of 2-indolylmethanols as platform molecules is rooted in their unique reactivity under chiral Brønsted acid catalysis. oaepublish.comoaes.cc In the presence of a chiral acid catalyst, 2-indolylmethanols readily undergo dehydration to generate highly reactive carbocation and vinyliminium intermediates. oaepublish.comoaes.cc These intermediates can be represented as a delocalized cation, which serves as the linchpin for a variety of subsequent enantioselective transformations. oaepublish.comoaes.cc

This catalytic activation strategy effectively reverses the inherent nucleophilicity of the indole (B1671886) C3 position, a phenomenon known as C3-umpolung. oaepublish.com The typically nucleophilic C3 atom becomes electrophilic in the reactive intermediate, opening avenues for a range of asymmetric C3-substitutions and cycloaddition reactions. oaepublish.com However, in certain reaction manifolds, 2-indolylmethanols can also act as C3-nucleophiles, further expanding their synthetic utility. oaepublish.comoaes.cc This dual reactivity profile makes 2-indolylmethanols exceptionally versatile building blocks for the stereocontrolled synthesis of complex, enantioenriched indole derivatives. oaepublish.com

Reactivity Modulation Through Substitution at the C2-Position of the Indole Ring

The reactivity and selectivity of transformations involving 2-indolylmethanol platforms are heavily influenced by the nature of the substituents at the C2-position of the indole ring. oaepublish.com A significant portion of the research in this area has utilized diaryl-substituted 2-indolylmethanols. oaepublish.com The two aryl groups play a critical role in stabilizing the key vinyliminium and carbocation intermediates through resonance, which is crucial for the reaction to proceed efficiently. oaepublish.com Furthermore, the steric bulk of these aryl groups helps to control regioselectivity, directing incoming nucleophiles to attack the C3-position and preventing undesirable side reactions. oaepublish.com

In stark contrast, organocatalytic asymmetric reactions employing dialkyl-substituted 2-indolylmethanols have been historically challenging. oaepublish.comoaes.cc The lower capacity of alkyl groups to stabilize the cationic intermediates makes these substrates less reactive and more prone to side reactions. oaepublish.com A significant breakthrough was achieved by using strongly acidic and confined imidodiphosphorimidate (IDPi) catalysts. oaes.ccnih.gov This catalyst system was shown to enable the highly enantioselective (4+3) cycloaddition of gem-dialkyl-substituted 2-indolyl alcohols, overcoming the previous limitations. oaes.ccnih.gov This work demonstrated that rational catalyst design can unlock the synthetic potential of less-reactive alkyl-substituted 2-indolylmethanol platforms. oaes.cc

Applications in Organocatalytic Enantioselective Transformations

The unique reactivity of 2-indolylmethanols has been harnessed to develop a wide range of organocatalytic enantioselective transformations, providing access to structurally diverse and complex chiral indole-based scaffolds. oaepublish.com

Cycloaddition reactions are powerful tools for the rapid construction of cyclic molecules. 2-Indolylmethanols have proven to be competent partners in various asymmetric cycloaddition strategies catalyzed by chiral acids.

| Reaction Type | Reactants | Catalyst | Product | Yield | Enantioselectivity | Ref |

| (4+3) Cycloaddition | 2-Indolylmethanols, in situ generated ortho-quinone methides | Chiral Phosphoric Acid | Seven-membered heterocycles | Up to 95% | Up to 98% ee | researchgate.net |

| (4+3) Cycloaddition | gem-Dialkyl 2-indolyl alcohols, Dienolsilanes | Imidodiphosphorimidate (IDPi) | Bicyclo[3.2.2]cyclohepta[b]indoles | Excellent | Excellent | nih.gov |

| (3+3) Cycloaddition | Different 2-indolylmethanols | Chiral Phosphoric Acid | Chiral indole-fused six-membered heterocycles | High | Excellent | researchgate.net |

| Formal (2+3) Cycloaddition | Methyl-substituted 2-indolylmethanols, 3-substituted-2-indolylmethanols | Chiral Phosphoric Acids | Chiral pyrrolo[1,2-α]indoles | Up to 98% | Up to 94% ee | rsc.org |

These reactions highlight the versatility of 2-indolylmethanols as synthons of varying sizes (e.g., two-carbon, three-carbon) in the enantioselective assembly of complex ring systems. researchgate.netrsc.org

Intramolecular reactions and cyclization cascades starting from functionalized indoles represent an efficient pathway to fused and polycyclic indole alkaloids. While direct applications of (2R)-2,3-dihydro-1H-indol-2-ylmethanol in this specific context are less detailed, related indole platforms undergo powerful asymmetric cyclizations. For instance, an organocatalytic intramolecular Michael addition has been developed for the asymmetric synthesis of 2,3-disubstituted indolines, achieving high yields and excellent enantioselectivities (up to 99% ee). rsc.org Similarly, Pd(II)-catalyzed oxidative Wacker-type cyclization of 2,3-disubstituted indoles provides a direct route to fused indolines bearing C2-oxygenated quaternary stereocenters. rsc.org Another notable example is the organocatalytic Nazarov-type cyclization of specifically designed 3-alkynyl-2-indolylmethanols, which constructs axially chiral cyclopenta[b]indole (B15071945) scaffolds. researchgate.net

The electrophilic character of the C3-position in the activated 2-indolylmethanol intermediate is ideal for asymmetric addition reactions with various nucleophiles. This C3-umpolung strategy has been successfully applied to the synthesis of axially chiral 3,3'-bisindole scaffolds. researchgate.net The reaction involves the catalytic asymmetric addition of a 2-indolylmethanol to a 2-substituted indole, proceeding in high yields and enantioselectivities. researchgate.net This approach provides a direct method for constructing sterically hindered and stereochemically complex biaryl compounds. researchgate.net

Catalytic asymmetric dearomatization (CADA) of indoles has become a cornerstone strategy for synthesizing three-dimensional indoline (B122111) and indolenine frameworks from simple, planar starting materials. nih.govnih.gov This approach is critical for accessing the core structures of many complex indole alkaloids. nih.gov Chiral phosphoric acids are often the catalysts of choice for these transformations. nih.gov

Several dearomatization strategies involving indole derivatives have been developed:

Dearomative C3-Arylation: The reaction of indoles with electrophilic partners like o-quinone diimides via a 1,4-conjugate addition leads to the enantioselective formation of indolenines. nih.gov

Arylation-Cyclization Cascade: Tryptophols and tryptamines can undergo a dearomative arylation followed by an intramolecular cyclization to yield architecturally complex furoindolines and pyrroloindolines. nih.gov

Dearomative [4+2] Cycloaddition: Indoles can act as dienes in reactions with dienophiles such as o-quinone diimides to deliver six-membered ring-fused indolines. nih.gov

A notable advancement is the development of a switchable divergent synthesis of either chiral indolenines or fused indolines from the same starting materials. nih.gov This was achieved through the asymmetric dearomatization of 2,3-disubstituted indoles, where the final product is determined simply by the post-reaction workup conditions. nih.gov

Strategic Utility in the Construction of Structurally Diverse Chiral Heterocyclic Scaffolds

This compound and related 2-indolylmethanols have been identified as exceptionally versatile platform molecules in the field of organocatalytic asymmetric synthesis. oaes.ccnih.gov Their strategic value lies in their capacity to serve as precursors for a variety of reactive intermediates, enabling the construction of complex, chiral indole-based heterocyclic scaffolds. oaepublish.com These scaffolds are of significant interest as they form the core of numerous natural products, pharmaceuticals, and chiral ligands or catalysts. oaes.ccnih.gov

The reactivity of 2-indolylmethanols is typically initiated by dehydration under the influence of a chiral Brønsted acid catalyst. oaepublish.com This process generates key intermediates such as carbocations and vinyliminiums. oaes.cc This activation method can induce a reactivity reversal (umpolung) at the C3-position of the indole ring, transforming its typically nucleophilic character into an electrophilic one. oaes.ccoaepublish.com This C3-electrophilicity allows 2-indolylmethanols to participate as three-atom building blocks in a range of asymmetric transformations, most notably in cycloaddition reactions. oaes.cc

Organocatalytic asymmetric cycloadditions using 2-indolylmethanols have proven to be a powerful strategy for accessing structurally diverse chiral heterocycles. nih.govacs.org These reactions, including (4+3) and (3+3) cycloadditions, are often achieved with high levels of regio- and enantioselectivity, affording complex molecular architectures. oaes.ccoaepublish.com

A notable application of this strategy is the enantioselective (4+3) cycloaddition between dialkyl-substituted 2-indolylmethanols and dienolsilane, catalyzed by a strongly acidic and confined imidodiphosphorimidate (IDPi) organocatalyst. oaes.cc This reaction successfully constructs novel bicyclo[3.2.2]cyclohepta[b]indole frameworks, which contain three stereogenic centers, in excellent yields and with high enantioselectivities. oaes.cc

| Reactant 1 | Reactant 2 | Catalyst | Resulting Scaffold | Key Outcome |

|---|---|---|---|---|

| Dialkyl-substituted 2-indolylmethanols | Dienolsilane | Strongly acidic and confined Imidodiphosphorimidate (IDPi) | Bicyclo[3.2.2]cyclohepta[b]indoles | High yields and excellent enantioselectivities reported. oaes.cc |

The development of such organocatalytic reactions has addressed significant challenges in controlling the reactivity of 2-indolylmethanols, particularly for dialkyl-substituted variants. oaes.cc The ability to use these molecules as versatile building blocks has expanded the scope of accessible indole-based chiral heterocycles, ranging from five- to seven-membered ring systems. nih.govacs.org This strategic utility underscores the importance of this compound and its analogues in modern asymmetric synthesis, providing efficient pathways to valuable and complex chiral structures. oaes.ccnih.gov

Computational Chemistry and Theoretical Insights into 2r 2,3 Dihydro 1h Indol 2 Ylmethanol Chemistry

Application of Density Functional Theory (DFT) in Mechanistic Studies

Density Functional Theory (DFT) has proven to be a robust method for investigating the mechanisms of reactions involving indole (B1671886) derivatives. nih.govrsc.org By modeling the potential energy surface, DFT allows for a detailed examination of reaction pathways, including the identification of transient intermediates and transition states.

Calculation of Transition State Geometries and Energies

A critical application of DFT is the calculation of the geometries and energies of transition states. For reactions involving (2R)-2,3-dihydro-1H-indol-2-ylmethanol, such as its synthesis or subsequent functionalization, DFT calculations can pinpoint the highest energy barrier along a reaction coordinate. This information is crucial for understanding the kinetics of a reaction. For instance, in catalytic asymmetric syntheses, comparing the energies of competing transition states leading to different stereoisomers can elucidate the origin of enantioselectivity. The B3LYP functional with a basis set like 6-31++G(d,p) is commonly employed for such studies on related heterocyclic systems. nih.govnih.govresearchgate.net These calculations provide optimized geometries of the transition state structures, revealing the key atomic interactions that stabilize one pathway over another.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of this compound and its interactions with other molecules, such as catalysts, solvents, or biological macromolecules, over time. nih.govnih.gov

MD simulations generate a trajectory of molecular motion by solving Newton's equations of motion, providing insights into the dynamic behavior of the system. This is particularly valuable for understanding how the flexible side chain and the indoline (B122111) ring of this compound orient themselves in different environments. Furthermore, MD simulations can elucidate the nature and strength of non-covalent interactions, such as hydrogen bonds and π-stacking, which are crucial in determining the structure and function of molecular complexes. researchgate.netmdpi.com By analyzing the simulation trajectories, one can identify the most stable conformations and the key intermolecular interactions that govern molecular recognition and catalytic processes.

Advanced Quantum Chemical Calculations for Electronic Structure and Reactivity

Beyond standard DFT, advanced quantum chemical calculations provide a more detailed picture of the electronic structure and reactivity of this compound. Methods such as Natural Bond Orbital (NBO) analysis can be used to investigate charge distribution, orbital interactions, and the nature of chemical bonds within the molecule. ijrar.org

These calculations can reveal important information about the molecule's reactivity. For example, the analysis of frontier molecular orbitals (HOMO and LUMO) can predict the most likely sites for nucleophilic and electrophilic attack. researchgate.net The calculated HOMO-LUMO energy gap is also an indicator of the molecule's chemical reactivity and stability. researchgate.net Such insights are invaluable for predicting how this compound will behave in different chemical reactions and for designing new reactions that exploit its electronic properties.

Predictive Modeling for Stereoselectivity in Novel Catalytic Systems

A significant frontier in computational chemistry is the use of predictive modeling, often employing machine learning algorithms, to forecast the stereoselectivity of new catalytic systems for the synthesis of molecules like this compound. researchgate.netnih.gov

By training models on existing experimental and computational data, it is possible to develop quantitative structure-selectivity relationships. These models can then be used to predict the enantiomeric excess of a reaction with a new, untested catalyst or substrate. This in silico screening approach can dramatically accelerate the discovery of new and efficient catalytic systems by prioritizing the most promising candidates for experimental validation. nih.gov This predictive capability is crucial for the rational design of catalysts that can achieve high levels of stereocontrol in the synthesis of complex chiral molecules. duke.eduresearchgate.net

Academic Research Applications of Chiral Dihydroindole 2 Methanol Scaffolds

Development of Novel Chiral Catalysts and Ligands Utilizing the Dihydroindole-2-methanol Motif

The dihydroindole-2-methanol motif is a versatile building block for the synthesis of novel chiral ligands and catalysts, primarily due to its rigid bicyclic structure and the stereogenic center at the C2 position. This framework is instrumental in the field of asymmetric catalysis, where the precise three-dimensional arrangement of a catalyst is paramount for controlling the stereochemical outcome of a reaction.

Researchers have utilized indolylmethanols as versatile platform molecules in organocatalytic asymmetric transformations to construct a variety of chiral indole-based scaffolds. core.ac.uk Under the influence of a chiral Brønsted acid, 2-indolylmethanols can readily undergo dehydration to form reactive carbocation or vinyliminium intermediates. core.ac.uk These intermediates are key to various enantioselective cycloaddition reactions, including [3+2], [3+3], and [4+3] cyclizations, which are powerful methods for constructing complex, indole-fused ring systems. core.ac.uk

The development of new chiral scaffolds is a significant challenge in chemistry, aiming for privileged motifs that can effectively transfer chiral information. nih.gov Indole-based spirocyclic compounds, for instance, have been synthesized and modified to create a diverse range of catalysts and ligands that have shown high efficacy in reactions such as hydrogenation, allylic alkylation, and Michael addition. nih.gov These catalysts often create a "chiral pocket" around the metal center, which restricts the possible pathways of the reaction, thereby favoring the formation of one enantiomer over the other. nih.gov

The performance of such catalysts is typically evaluated by the yield of the desired product and its enantiomeric excess (ee), which measures the degree of stereoselectivity. For example, novel indole-based catalysts have achieved exceptional enantioselectivities, sometimes up to 99% ee, in various asymmetric transformations. nih.gov

| Asymmetric Reaction Type | Catalyst/Ligand Type | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | Indole-based Spirocyclic (SPINDOLE) Ligands | Up to 99% | nih.gov |

| Asymmetric Michael Addition | Indole-based Spirocyclic Organocatalyst | 91% | nih.gov |

| (4+3) Cycloaddition | Chiral Phosphoric Acid with 2-Indolylmethanols | Up to 98% | core.ac.uk |

Contributions to Scaffold Diversity and Complexity in Drug Discovery Research

The indoline (B122111) scaffold and its derivatives are of immense interest in drug discovery, contributing significantly to the diversity and complexity of small molecule libraries aimed at various therapeutic targets.

The term "privileged structure" was coined to describe molecular scaffolds that can provide useful ligands for multiple, diverse biological receptors. mdpi.com The indole (B1671886), and by extension its reduced form indoline, is widely recognized as such a scaffold. mdpi.comnih.govrsc.org This structural motif is found in a vast number of natural products, particularly alkaloids, and synthetic compounds that exhibit a wide spectrum of pharmacological activities. nih.gov

The versatility of the indoline core allows it to mimic peptide structures and bind reversibly to proteins, making it a valuable starting point for drug design. nih.gov Its presence in approved drugs for cancer, infections, and inflammation underscores its importance. rsc.orgresearchgate.net For example, Sunitinib, an anticancer drug, is based on an indolin-2-one core and functions as a vascular endothelial growth factor receptor (VEGFR) inhibitor. rsc.org The prevalence of this scaffold in bioactive molecules highlights its favorable properties for interacting with biological systems.

The exploration of novel bioactive indoline derivatives relies on diverse synthetic strategies aimed at modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties. One powerful strategy is the catalytic asymmetric dearomatization (CADA) of indoles, which converts the flat, aromatic indole ring into a three-dimensional indoline structure with newly formed stereocenters. nih.gov This method provides access to chiral indolenines and fused indolines, which are common motifs in natural alkaloids. nih.gov

Another key approach is the organocatalytic intramolecular Michael addition. This strategy has been successfully employed to synthesize chiral 2,3-disubstituted indolines, which are significant building blocks in medicinal chemistry. semanticscholar.org Such reactions can be highly stereoselective, affording specific diastereomers with excellent enantiopurity (e.g., up to 20:1 dr and 99% ee). semanticscholar.org These methods allow for the systematic variation of substituents on the indoline ring, enabling the exploration of chemical space and the generation of diverse compound libraries for biological screening.

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound into a drug candidate. For indoline derivatives, these studies systematically investigate how changes in the molecular structure affect biological activity. A variety of methodological approaches are employed.

Computational and Modeling Studies:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure and biological activity. nih.gov For indole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to determine the steric, electrostatic, and hydrophobic features required for activity. nih.gov These models can predict the activity of new, unsynthesized compounds, thereby guiding further synthetic efforts. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. nih.gov For indoline-based inhibitors, docking studies can elucidate the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) within the target's binding site, providing a rationale for observed SAR and suggesting modifications to improve binding affinity. nih.govmdpi.com

Synthetic and Biological Evaluation: The core of SAR involves the synthesis of a series of analogs where specific parts of the molecule are systematically modified. For example, in developing indoline-based VEGFR inhibitors, researchers have found that the indolin-2-one core is essential for activity, and substitutions at the C-3 position play a critical role in potency. rsc.org Similarly, in studies of indole-based HIV-1 fusion inhibitors, SAR analysis revealed that molecular shape, determined by the linkage between indole rings, and the presence of specific substituents significantly impact both binding affinity and antiviral activity. The synthesized compounds are then evaluated in biological assays (e.g., enzyme inhibition, cell-based assays) to quantify their activity, and the results are used to refine the computational models and design the next generation of compounds.

Utility in Natural Product Synthesis and the Generation of Analogs

Chiral building blocks like (2R)-2,3-dihydro-1H-indol-2-ylmethanol are highly valuable in the total synthesis of complex natural products and the creation of their analogs for therapeutic exploration. The stereochemical information embedded in these building blocks can be carried through a synthetic sequence to establish the absolute configuration of stereocenters in the final target molecule.

The indoline framework is a core component of numerous biologically active alkaloids, such as strychnine, aspidospermidine, and physostigmine. semanticscholar.org The asymmetric synthesis of these complex molecules often relies on the use of pre-existing chiral fragments to set key stereocenters. While direct examples of the use of this compound in a completed total synthesis are not prominently detailed in recent literature, the strategic importance of such chiral indoline units is well-established. Synthetic chemists often employ enantioselective methods, such as the catalytic hydrogenation of indoles or intramolecular cyclizations, to create these crucial chiral indoline intermediates en route to the natural product. semanticscholar.org

Furthermore, the synthesis of analogs of natural products is a vital strategy in medicinal chemistry to improve upon the parent compound's activity, selectivity, or pharmacokinetic profile. For instance, analogs of the neurohormone melatonin (B1676174) containing a 2,3-dihydroindole ring have been synthesized to explore new receptor subtype selectivity and activity profiles. nih.gov These syntheses often start from functionalized 2-oxindoles, which are then stereoselectively reduced to afford the desired chiral indoline core, demonstrating the utility of this scaffold in generating novel bioactive molecules inspired by nature. nih.gov

Q & A

Q. What are the optimal synthetic routes for enantioselective synthesis of (2R)-2,3-dihydro-1H-indol-2-ylmethanol?

- Methodological Answer : The compound can be synthesized via asymmetric catalysis or kinetic resolution. For example, describes a p-toluenesulfonic acid (p-TSA)-catalyzed method for structurally similar indole derivatives. Chiral pool strategies, such as starting from L-tryptophan derivatives, may also be effective. Post-synthesis, chiral HPLC (e.g., using a Chiralpak® column with hexane:isopropanol mobile phases) can verify enantiopurity .

Q. How can crystallographic data resolve the stereochemical configuration of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Programs like SHELXL ( ) refine atomic coordinates and assign absolute configuration via Flack or Hooft parameters. For non-crystalline samples, electronic circular dichroism (ECD) combined with density functional theory (DFT) calculations can correlate experimental spectra with computational models .

Q. What spectroscopic techniques are critical for characterizing this compound’s functional groups?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies indoline ring protons (δ 3.5–4.5 ppm for methine and methylene groups) and hydroxyl protons (broad singlet, δ 1.5–2.5 ppm).

- IR : Stretching frequencies for -OH (3200–3600 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹).

- MS : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 150.0913 (C₉H₁₁NO requires 150.0919) .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data during structural elucidation?

- Methodological Answer : Cross-validate using complementary techniques. For example, if NMR suggests a diastereomer but MS aligns with the target mass, repeat experiments under dry conditions to exclude hydrate formation (common in alcohols). Conflicting IR peaks may arise from solvent residues; re-purify via column chromatography (silica gel, ethyl acetate:hexane gradient) .

Q. What strategies are effective for studying the compound’s pharmacokinetic properties in vitro?

- Methodological Answer :

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS.

- CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4) to assess IC₅₀ values.

- Membrane Permeability : Perform Caco-2 cell assays, calculating apparent permeability (Papp) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to indole-binding receptors (e.g., serotonin receptors).

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.

- Pharmacophore Mapping : Identify critical H-bond donors (OH group) and aromatic features (indoline ring) .

Q. What experimental designs mitigate racemization during derivatization reactions?

- Methodological Answer : Avoid high temperatures and protic solvents. Use mild acylating agents (e.g., acetic anhydride in dichloromethane at 0°C). Monitor enantiomeric excess (ee) via chiral HPLC after each step. highlights pH-controlled acylation to preserve stereointegrity .

Data Analysis & Technical Challenges

Q. How should researchers interpret conflicting bioactivity data across cell lines?

- Methodological Answer : Profile cytotoxicity (MTT assay) in multiple lines (e.g., HEK293, HepG2) to identify cell-type-specific effects. Normalize data to account for variations in metabolic activity. Use RNA-seq to correlate activity with receptor expression levels .

Q. What advanced techniques validate the compound’s role as a chiral building block?

- Methodological Answer :

- Dynamic Kinetic Resolution (DKR) : Combine lipases (e.g., CAL-B) with transition-metal catalysts (e.g., Ru) to convert racemic mixtures into single enantiomers.

- X-ray Crystallography : Co-crystallize with enzymes (e.g., alcohol dehydrogenases) to study stereoselective binding .

Safety & Handling

Q. What protocols ensure safe handling of this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats. Use in a fume hood due to dust/irritant risks ().

- Spill Management : Absorb with inert material (vermiculite), then neutralize with dilute acetic acid.

- Storage : Keep in amber bottles under nitrogen at –20°C to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.